Methyl 4-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate
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Overview
Description
METHYL 4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE is a complex organic compound that features a combination of aromatic, thiadiazole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced through a nucleophilic substitution reaction.
Formation of the Ester Group: The ester group is formed by reacting the intermediate with methanol in the presence of an acid catalyst.
Final Coupling: The final step involves coupling the thiadiazole intermediate with the benzoate moiety under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
METHYL 4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of METHYL 4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve disruption of cellular processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{[(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester
Uniqueness
METHYL 4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15Cl2N3O4S2 |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
methyl 4-[[2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H15Cl2N3O4S2/c1-27-18(26)11-2-5-13(6-3-11)22-16(25)10-29-19-24-23-17(30-19)9-28-15-7-4-12(20)8-14(15)21/h2-8H,9-10H2,1H3,(H,22,25) |
InChI Key |
WGLJROYYPFNLAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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